molecular formula C7H12N2 B13036822 rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile

rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile

Cat. No.: B13036822
M. Wt: 124.18 g/mol
InChI Key: RVGOKHBYNZPVGI-RQJHMYQMSA-N
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Description

rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile typically involves diastereodivergent asymmetric Michael-alkylation reactions. These reactions use chiral N,N′-dioxide/metal complexes as catalysts to achieve high yields, diastereoselectivities, and enantioselectivities . The reaction conditions often include the use of 3-chloro-oxindoles and b,g-unsaturated-a-ketoesters as substrates, with L-RaPr2/Sc(OTf)3 and L-PrPr2/Mg(OTf)2 metal complexes as catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of asymmetric synthesis and catalytic reactions are likely employed on a larger scale to ensure the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexanone derivatives, while reduction reactions may produce cyclohexanol derivatives.

Scientific Research Applications

rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(1S,2S)-2-aminocyclohexane-1-carbonitrile

InChI

InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7+/m1/s1

InChI Key

RVGOKHBYNZPVGI-RQJHMYQMSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C#N)N

Canonical SMILES

C1CCC(C(C1)C#N)N

Origin of Product

United States

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